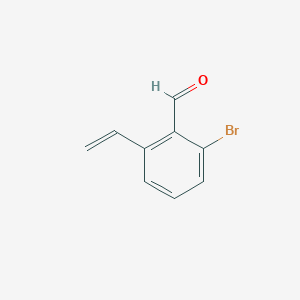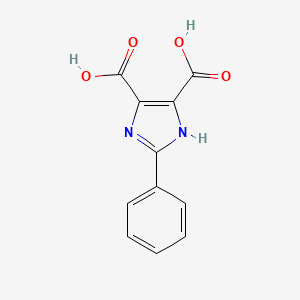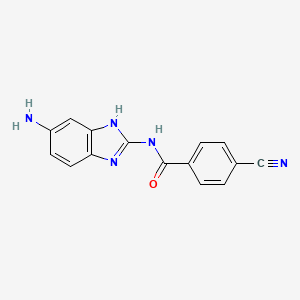
2-Bromo-6-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-vinylbenzaldehyde is an organic compound that features a bromine atom and a vinyl group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-vinylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-vinylbenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-4,5-dimethoxybenzaldehyde is reacted with tributylvinyltin in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Benzaldehydes: Formed through substitution reactions.
Carboxylic Acids: Resulting from oxidation of the aldehyde group.
Alcohols: Produced by reduction of the aldehyde group.
Aplicaciones Científicas De Investigación
2-Bromo-6-vinylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-vinylbenzaldehyde involves its reactivity with various molecular targets. The bromine atom and vinyl group can participate in electrophilic and nucleophilic reactions, respectively. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.
2-Bromo-4,5-dimethoxybenzaldehyde: Contains additional methoxy groups on the benzene ring.
Uniqueness
2-Bromo-6-vinylbenzaldehyde is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity patterns. This combination allows for versatile applications in synthetic chemistry and potential biological activity.
Propiedades
Fórmula molecular |
C9H7BrO |
|---|---|
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
2-bromo-6-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7BrO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2 |
Clave InChI |
FFYZUSOZVADENX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)

![2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)
![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)





